N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
The structure features a morpholino group at the 4-position of the pyrazolo[3,4-d]pyrimidine core, an ethyl linker substituted with a cyclopentanecarboxamide moiety, and a thiophen-2-yl group attached to the cyclopentane ring. The morpholino group enhances solubility and bioavailability, while the thiophene moiety may influence electronic properties and target binding . Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions, as exemplified by the use of ethoxymethylenecyanoacetate in related compounds .
Properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c28-20(21(5-1-2-6-21)17-4-3-13-30-17)22-7-8-27-19-16(14-25-27)18(23-15-24-19)26-9-11-29-12-10-26/h3-4,13-15H,1-2,5-12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPKAQDFDJCLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C4=C(C=N3)C(=NC=N4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D1 protein of photosystem-II (PS-II) . This protein plays a crucial role in the photosynthetic process, particularly in the electron transfer chain.
Mode of Action
The compound binds at the Q B binding site of the D1 protein. This binding blocks the electron transfer in photosynthesis, thereby inhibiting the photosynthetic process. A list of amino acids such as Ala225, Ser226, Phe227, and Asn229 present in the binding site of the protein is obtained to be playing an important role in the stability of the protein-lead complex via hydrogen bond and π-π interactions.
Biological Activity
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of oncology as a kinase inhibitor. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a pyrazolo[3,4-d]pyrimidine core, a morpholino group, and a thiophene moiety. Its molecular formula is , with a molecular weight of 426.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C21H26N6O2S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 1170914-92-7 |
Kinase Inhibition
The primary biological activity of this compound is its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in various cancers. The pyrazolo[3,4-d]pyrimidine scaffold has been shown to inhibit several kinases effectively, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 (Breast Cancer) | 45 |
| HCT-116 (Colorectal) | 6 |
| HepG-2 (Liver Cancer) | 48 |
These values indicate potent anti-proliferative activity compared to established drugs like sorafenib .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells. Molecular docking studies have suggested that the compound fits well into the active site of CDK2, forming essential hydrogen bonds that stabilize the interaction .
Molecular Docking Studies
Molecular docking simulations have demonstrated that this compound binds effectively to the CDK2 active site, confirming its potential as a selective inhibitor. The binding energy calculations indicate a favorable interaction profile compared to other known inhibitors .
Case Studies
Recent research has highlighted the effectiveness of this compound in preclinical models. For example:
- Study on MCF-7 Cells : In vitro experiments showed that treatment with the compound resulted in significant apoptosis induction and cell cycle arrest at the G1 phase.
- Combination Therapy : When combined with other chemotherapeutic agents, this compound enhanced the overall cytotoxic effect, suggesting potential for combination therapies in clinical settings.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Core Heterocycle: Pyrazolo[3,4-d]pyrimidine (target compound) vs. Pyrrolo derivatives may exhibit distinct binding modes due to altered nitrogen positioning.
Substituent Effects :
- Thiophen-2-yl (target) vs. methylthio (): Thiophene’s aromaticity could enhance stacking interactions, whereas methylthio may act as a hydrogen-bond acceptor.
- Cyclopentanecarboxamide (target) vs. cyclopropanecarboxamide (): Cyclopentane’s larger ring size increases steric bulk, possibly affecting target selectivity.
Morpholino Group: Present in both the target compound and ’s patent compound, this group is critical for solubility and may engage in hydrogen bonding with kinase hinge regions .
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the construction of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Morpholino Group Introduction : Reaction of 4-chloropyrazolopyrimidine with morpholine under basic conditions (e.g., K₂CO₃) at 80–100°C in DMF .
- Ethyl Linker Attachment : Alkylation of the pyrazolopyrimidine nitrogen using 2-chloroethylamine, followed by coupling with 1-(thiophen-2-yl)cyclopentanecarboxylic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (solvent: ethanol/water) to achieve ≥95% purity .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Morpholine, DMF, 90°C, 12 h | 65–70 | |
| Alkylation | 2-Chloroethylamine, K₂CO₃, DMF, RT, 6 h | 50–60 | |
| Amide Coupling | EDC, HOBt, DCM, RT, 24 h | 70–75 |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., morpholino protons at δ 3.6–3.8 ppm, thiophene protons at δ 7.0–7.5 ppm) .
- HPLC-MS : Reverse-phase C18 column (gradient: water/acetonitrile + 0.1% formic acid) to confirm molecular ion ([M+H]⁺) and purity (>95%) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content to validate stoichiometry .
Q. What in vitro assays are used to evaluate biological activity, and how are they standardized?
Methodological Answer:
- Kinase Inhibition Assays : Use recombinant kinases (e.g., CDK2, Aurora B) with ATP-concentration-dependent luminescence assays (IC₅₀ determination) .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with 72-hour incubation .
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Contradictions often arise from variations in:
- Assay Conditions : ATP concentration in kinase assays (e.g., 10 µM vs. 100 µM) alters IC₅₀ values. Standardize using Km-adjusted ATP levels .
- Cell Line Heterogeneity : Validate target expression (e.g., Western blot for CDK2) before testing .
- Solubility Limitations : Pre-dissolve compounds in DMSO with sonication to avoid aggregation artifacts .
Q. Table 2: Common Data Discrepancy Sources
| Factor | Resolution Strategy | Reference |
|---|---|---|
| ATP Concentration | Use ATP at Km for target kinase | |
| Cell Line Variability | Validate target protein expression | |
| Compound Solubility | Optimize DMSO concentration (<0.1%) |
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Systematic Substituent Variation :
- Morpholino Replacement : Test piperidine or thiomorpholine for altered kinase selectivity .
- Thiophene Modification : Introduce methyl or fluorine substituents to modulate lipophilicity .
- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assay) for lead optimization .
Q. What computational methods predict target interactions and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: e.g., 1AQ1 for CDK2) to identify key interactions (e.g., hydrogen bonds with hinge region) .
- MD Simulations : GROMACS for 100-ns trajectories to evaluate binding stability (RMSD <2 Å) .
- Free Energy Calculations : MM-PBSA to quantify binding affinity differences between analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
